2-(3-Nitrophenyl)ethanesulfonyl chloride
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Overview
Description
2-(3-Nitrophenyl)ethanesulfonyl chloride is a versatile chemical compound used in various scientific research fields. It is known for its applications in organic synthesis and pharmaceutical development, making it a valuable tool in different areas of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(3-Nitrophenyl)ethanesulfonyl chloride typically involves the reaction of 3-nitrophenylmethanesulfonyl chloride with ethylene. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as purification and crystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)ethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to form substituted products.
Reduction Reactions: Can be reduced to form corresponding amines or other reduced derivatives.
Oxidation Reactions: Undergoes oxidation to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under basic conditions.
Reduction Reactions: Often use reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Utilize oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Substituted sulfonyl derivatives.
Reduction Reactions: Amines or other reduced compounds.
Oxidation Reactions: Sulfonic acids or other oxidized products.
Scientific Research Applications
2-(3-Nitrophenyl)ethanesulfonyl chloride is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: Used as a reagent in various organic reactions to introduce sulfonyl groups.
Pharmaceutical Development: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Research: Utilized in the study of enzyme mechanisms and protein modifications.
Industrial Applications: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)ethanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. It reacts with nucleophiles to form covalent bonds, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
(3-Nitrophenyl)methanesulfonyl chloride: Similar structure but with a methylene group instead of an ethylene group.
2-(Trimethylsilyl)ethanesulfonyl chloride: Contains a trimethylsilyl group instead of a nitrophenyl group.
Uniqueness
2-(3-Nitrophenyl)ethanesulfonyl chloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its nitrophenyl group provides distinct reactivity compared to other sulfonyl chlorides, making it valuable for specific synthetic applications.
Biological Activity
2-(3-Nitrophenyl)ethanesulfonyl chloride, also known by its CAS number 1253739-20-6, is a sulfonyl chloride compound that has garnered attention in various fields of chemical and biological research. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
This compound is characterized by its sulfonyl chloride functional group attached to a nitrophenyl moiety. The presence of the nitro group significantly influences the compound's reactivity and biological interactions.
Molecular Structure:
- Chemical Formula: C9H10ClN2O2S
- Molecular Weight: 232.70 g/mol
The biological activity of this compound is primarily linked to its ability to act as an electrophile, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This property is crucial for its role in various chemical reactions, including:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes through covalent modification, which can lead to altered metabolic pathways.
- Formation of β-Sultams: In reactions with imines, this sulfonyl chloride can facilitate the formation of β-sultams, compounds that have demonstrated significant biological activities, including antibacterial and anticancer properties .
Pharmacological Properties
Recent studies have highlighted the potential pharmacological properties of this compound:
- Antibacterial Activity: Research indicates that derivatives of sulfonyl chlorides exhibit antibacterial effects. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with vital metabolic processes .
- Anticancer Potential: Compounds derived from sulfonyl chlorides have been evaluated for their anticancer activities. For instance, studies suggest that modifications on the nitrophenyl ring can enhance cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Study 1: Anticancer Activity
A study investigated the anticancer properties of various sulfonamide derivatives synthesized from this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MDA-MB-231. The most potent derivative demonstrated an IC50 value of 1.59 µM against HeLa cells, highlighting the compound's potential as a lead structure for developing new anticancer agents .
Compound | Cell Line | IC50 (µM) |
---|---|---|
A | HeLa | 1.59 |
B | MDA-MB-231 | 0.81 |
C | SMMC-7721 | 2.34 |
Study 2: Antibacterial Properties
Another investigation focused on the antibacterial efficacy of derivatives formed from this sulfonyl chloride against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting a promising avenue for antibiotic development .
Properties
IUPAC Name |
2-(3-nitrophenyl)ethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c9-15(13,14)5-4-7-2-1-3-8(6-7)10(11)12/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRPOXJRYSFLGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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